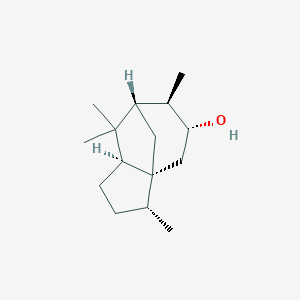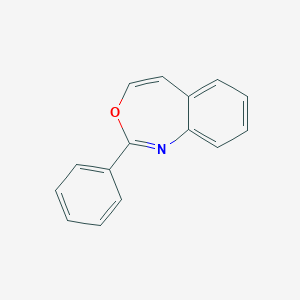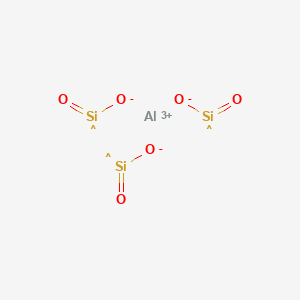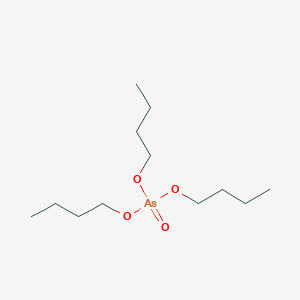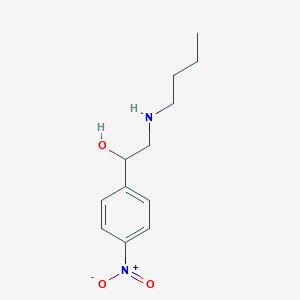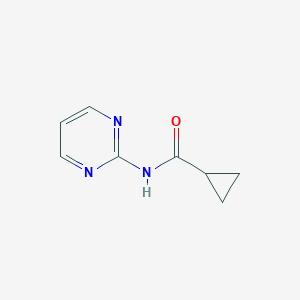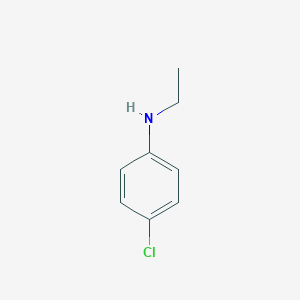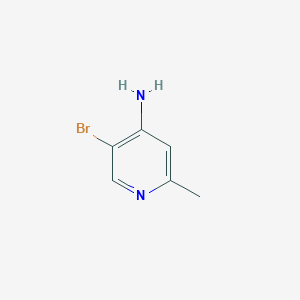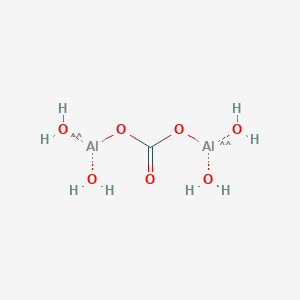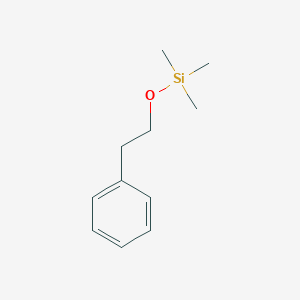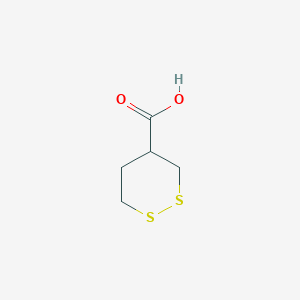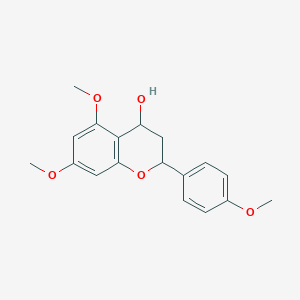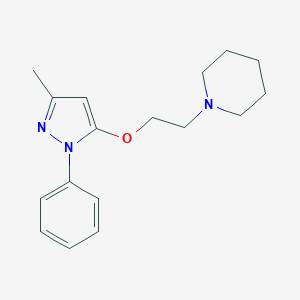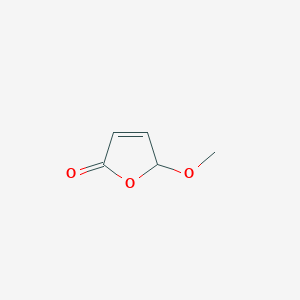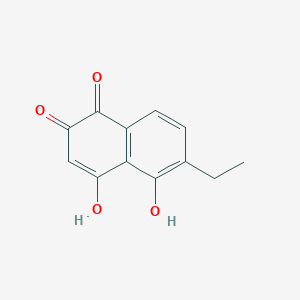
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-, also known as juglone, is a natural organic compound found in the roots, leaves, and bark of the black walnut tree. It has been used in traditional medicine for its antimicrobial, anti-inflammatory, and antitumor properties. In recent years, juglone has gained attention in the scientific community for its potential applications in research.
作用机制
Juglone's antitumor activity is believed to be due to its ability to generate reactive oxygen species (ROS) and cause oxidative stress in cancer cells. ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death. Juglone has also been found to inhibit the activity of enzymes involved in cancer cell survival and proliferation.
生化和生理效应
In addition to its antitumor activity, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- has been found to exhibit a wide range of biochemical and physiological effects. Juglone has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases.
实验室实验的优点和局限性
Juglone's high purity and well-established synthesis method make it an attractive compound for research. However, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s potential toxicity and instability in solution can make it challenging to work with. Careful handling and storage are necessary to ensure accurate and reproducible results.
未来方向
There are several potential future directions for research on 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-. One area of interest is the development of 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- derivatives with improved stability and efficacy. Another area of research is the investigation of 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms underlying 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s various biological effects.
In conclusion, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- (1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-) is a natural compound with potential applications in cancer research and other areas of biomedical research. Its well-established synthesis method and diverse biological effects make it an attractive compound for further study. However, careful handling and storage are necessary to ensure accurate and reproducible results. Future research on 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- and its derivatives may lead to the development of new therapies for cancer and other diseases.
合成方法
Juglone can be synthesized from 1,4-naphthoquinone and ethyl 2-bromoacetate through a reaction called the Knoevenagel condensation. This method yields high purity 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- and has been widely used in research.
科学研究应用
Juglone has been extensively studied for its potential applications in cancer research. Studies have shown that 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- exhibits antitumor activity against various types of cancer cells, including breast, lung, and prostate cancer. Juglone has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
属性
CAS 编号 |
13378-87-5 |
|---|---|
产品名称 |
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- |
分子式 |
C12H10O4 |
分子量 |
218.2 g/mol |
IUPAC 名称 |
6-ethyl-4,5-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-2-6-3-4-7-10(11(6)15)8(13)5-9(14)12(7)16/h3-5,13,15H,2H2,1H3 |
InChI 键 |
PZKNMZDIDHROML-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
规范 SMILES |
CCC1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



